4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18911694
InChI: InChI=1S/C28H21BrClN3O4/c29-17-10-11-21-19(14-17)26(16-6-2-1-3-7-16)27(28(37)31-21)22-15-23(18-8-4-5-9-20(18)30)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36)
SMILES:
Molecular Formula: C28H21BrClN3O4
Molecular Weight: 578.8 g/mol

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

CAS No.:

Cat. No.: VC18911694

Molecular Formula: C28H21BrClN3O4

Molecular Weight: 578.8 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid -

Specification

Molecular Formula C28H21BrClN3O4
Molecular Weight 578.8 g/mol
IUPAC Name 4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C28H21BrClN3O4/c29-17-10-11-21-19(14-17)26(16-6-2-1-3-7-16)27(28(37)31-21)22-15-23(18-8-4-5-9-20(18)30)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36)
Standard InChI Key OPIVRLWGCRDIMW-UHFFFAOYSA-N
Canonical SMILES C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5Cl

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is C₂₈H₂₁BrClN₃O₄, with a molecular weight of 578.85 g/mol. Its structure comprises three distinct regions:

  • Quinoline core: A bicyclic aromatic system substituted with bromine at position 6, a phenyl group at position 4, and a ketone at position 2.

  • Pyrazole ring: A five-membered dihydro-pyrazole fused to the quinoline core, bearing a 2-chlorophenyl substituent.

  • Oxobutanoic acid chain: A four-carbon chain terminating in a carboxylic acid group, linked to the pyrazole nitrogen.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₈H₂₁BrClN₃O₄
Molecular Weight578.85 g/mol
Functional GroupsQuinoline, pyrazole, carboxylic acid
Key SubstituentsBromine (C6), 2-chlorophenyl

The bromine and chlorine atoms enhance electrophilic reactivity, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and target interactions .

Synthetic Pathways and Reactivity

While no explicit synthetic route for this compound is documented in the reviewed literature, analogous methodologies from pyrazoloquinoline and oxobutanoic acid derivatives suggest plausible strategies.

Formation of the Quinoline-Pyrazole Core

Pyrazoloquinoline derivatives are commonly synthesized via condensation reactions between substituted hydrazines and carbonyl-containing precursors . For example, cyclocondensation of 6-bromo-4-phenyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-chlorophenylhydrazine could yield the dihydro-pyrazole ring.

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclocondensationHydrazine, acetic acid, reflux
2EsterificationSuccinic anhydride, DMF
3HydrolysisNaOH, H₂O, heat
Compound ClassActivityMechanismReference
PyrazoloquinolinesAntimicrobialMembrane disruption
Oxobutanoic acid derivativesAntitumorTubulin binding, cell cycle arrest

Computational Insights

Density Functional Theory (DFT) studies on pyrazoloquinoline derivatives reveal electron-deficient regions at the pyrazole and quinoline rings, facilitating interactions with microbial enzymes or nucleic acids . For the target compound, computational modeling could predict binding affinities to targets like DNA gyrase or β-tubulin.

Challenges and Future Directions

  • Synthetic Optimization: Scaling up the proposed route requires optimizing reaction yields and purifying intermediates.

  • Target Identification: High-throughput screening and molecular docking studies are needed to identify primary biological targets.

  • Toxicity Profiling: In vitro cytotoxicity assays on non-cancerous cell lines will assess therapeutic selectivity.

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